molecular formula C22H24N5NaO2 B10766628 GSK-J2 (sodium salt)

GSK-J2 (sodium salt)

Cat. No.: B10766628
M. Wt: 413.4 g/mol
InChI Key: OPIFJLWRUKMKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-J2 (sodium salt) is a chemical compound that serves as a negative control for GSK-J1. It is a pyridine regio-isomer of GSK-J1 and does not exhibit any specific biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-J2 involves the regioselective formation of the pyridine isomer. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a manner similar to GSK-J1, with modifications to achieve the desired regio-isomeric form .

Industrial Production Methods

Industrial production methods for GSK-J2 (sodium salt) are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities that adhere to stringent quality control and purity standards .

Chemical Reactions Analysis

Types of Reactions

GSK-J2 (sodium salt) is primarily used as a control compound and does not undergo significant chemical reactions under standard laboratory conditions. It is stable and does not participate in oxidation, reduction, or substitution reactions commonly observed with more reactive compounds .

Common Reagents and Conditions

As GSK-J2 (sodium salt) is used as a control compound, it is not typically subjected to reactions with common reagents. Its stability under various conditions makes it suitable for use in in vitro studies .

Major Products Formed

Since GSK-J2 (sodium salt) does not undergo significant chemical reactions, there are no major products formed from its reactions .

Mechanism of Action

GSK-J2 (sodium salt) does not have any specific biological activity and serves as a negative control. In contrast, GSK-J1 inhibits the demethylase activity of JMJD3 and UTX by binding to their active sites, thereby preventing the removal of methyl groups from histone H3 lysine 27 (H3K27). This inhibition leads to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N5NaO2

Molecular Weight

413.4 g/mol

IUPAC Name

sodium;hydride;3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid

InChI

InChI=1S/C22H23N5O2.Na.H/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);;/q;+1;-1

InChI Key

OPIFJLWRUKMKMD-UHFFFAOYSA-N

Canonical SMILES

[H-].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na+]

Origin of Product

United States

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